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Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11p-hydroxysteroid dehydrogenase
type 1 (11B-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive
cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action
within tissues.[1][3] By inhibiting 113-HSD1, AZD4017 reduces local glucocorticoid
concentrations in key metabolic tissues like the liver, adipose tissue, and skeletal muscle,
without affecting systemic circulating cortisol levels required for the stress response.[1] This
targeted action makes AZD4017 a valuable tool for investigating the role of tissue-specific
glucocorticoid excess in various pathological conditions. These application notes provide
detailed protocols for the preparation and administration of AZD4017 in rodent studies, along
with an overview of its mechanism of action and key experimental data.

Mechanism of Action

AZD4017 is an orally bioavailable compound that selectively binds to and inhibits 113-HSD1.[1]
This inhibition prevents the regeneration of active glucocorticoids within cells, leading to a
reduction in glucocorticoid receptor activation.[1] Notably, AZD4017 does not impact the anti-
inflammatory effects of exogenously administered glucocorticoids.[1]

Below is a diagram illustrating the signaling pathway affected by AZD4017.
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Caption: Mechanism of AZD4017 action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of AZD4017.

Table 1: In Vitro Potency of AZD4017

Parameter Species/Tissue Value Reference
ICso (11p3-HSD1) Human 7nM [2]

ICso0 (11B3-HSD1) Cynomolgus Monkey 29 nM [2]

ICs0 (11B3-HSD1) Human Adipocytes 2nM [2]

ICso (11B-HSD2) Human >30 puM [21[4]

ICso0 (17B-HSD1) Human >30 uM [21[4]

ICs0 (17B-HSD3) Human >30 pM [2][4]

Table 2: Summary of Clinical Trial Data (for reference)
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Experimental Protocols
Protocol 1: Preparation of AZD4017 for Oral Gavage in

Rodents

This protocol describes the preparation of a vehicle solution for the oral administration of

AZD4017.

Materials:

AZD4017 powder

¢ Dimethyl sulfoxide (DMSO)

o« PEG300

e Tween-80

» Saline (0.9% NacCl)

o Sterile microcentrifuge tubes

o Pipettes and sterile tips
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e \ortex mixer
Procedure:

o Prepare a stock solution: Dissolve AZD4017 in DMSO to create a clear stock solution (e.g.,
20.8 mg/mL).[2]

o Prepare the vehicle: In a sterile tube, mix the components in the following volumetric ratio:
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

o Formulate the final dosing solution:

o For a 1 mL working solution, add 100 pL of the AZD4017 DMSO stock solution to 400 uL
of PEG300 and mix thoroughly by vortexing.[2]

o Add 50 pL of Tween-80 and vortex again until the solution is homogenous.[2]
o Add 450 pL of Saline to bring the final volume to 1 mL and vortex thoroughly.[2]

o Administration: The resulting clear solution is now ready for oral gavage. It is recommended
to prepare this working solution fresh on the day of use.[2]

Note: Due to the lower potency of AZD4017 against the mouse enzyme, higher doses may be
required to achieve significant inhibition.[2] A dose-dependent inhibition of approximately 70%
was observed at a dose of 1500 mg/kg in mice.[2]

Protocol 2: Experimental Workflow for a Rodent
Metabolic Study

This protocol outlines a typical workflow for evaluating the metabolic effects of AZD4017 in a

diet-induced obesity mouse model.
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Caption: Rodent metabolic study workflow.
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Detailed Steps:

e Animal Model: Utilize a relevant rodent model, such as male C57BL/6J mice, which are
susceptible to diet-induced obesity and metabolic dysfunction.

o Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12
weeks) to induce a metabolic phenotype.

e Grouping: Randomly assign animals to either a vehicle control group or an AZD4017
treatment group.

o Administration: Administer AZD4017 or vehicle daily via oral gavage at the predetermined
dose.

» Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g.,
weekly).

e Metabolic Phenotyping: Perform metabolic tests such as glucose tolerance tests (GTT) and
insulin tolerance tests (ITT) at specified time points during the study.

» Terminal Endpoint: At the conclusion of the study, collect blood samples for biochemical
analysis (e.g., glucose, insulin, lipids, corticosterone). Euthanize the animals and harvest
tissues of interest (e.qg., liver, adipose tissue, skeletal muscle) for further analysis, such as
gene expression or histology.

Safety and Tolerability

In human clinical trials, AZD4017 has been shown to be safe and well-tolerated.[9] It is a
reversible inhibitor, and its effects are expected to diminish after cessation of treatment.[5][10]
Long-term inhibition of 113-HSD1 may have the potential to activate the hypothalamic-pituitary-
adrenal (HPA) axis, although this was not observed to be a significant issue in shorter-term
human studies.[7][8] Researchers should monitor for any signs of adverse effects in rodent
studies.

Conclusion
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AZD4017 is a valuable pharmacological tool for investigating the tissue-specific roles of

glucocorticoids in health and disease. The protocols and information provided herein offer a

comprehensive guide for the effective use of AZD4017 in rodent-based research. Careful

consideration of the species-specific potency and appropriate experimental design is crucial for

obtaining robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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